

Synthesis of Azide-PEG2-Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azide-PEG2-MS

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This in-depth technical guide details the synthesis route for Azide-PEG2-Mesylate, a valuable heterobifunctional linker used in bioconjugation and drug delivery systems. The synthesis involves a two-step process commencing with the formation of the key intermediate, 2-(2-azidoethoxy)ethanol, from diethylene glycol, followed by its mesylation to yield the final product.

Core Synthesis Pathway

The synthesis of Azide-PEG2-Mesylate is achieved through two primary sequential reactions:

- **Synthesis of 2-(2-azidoethoxy)ethanol:** This precursor is synthesized from diethylene glycol. The process involves a selective tosylation of one of the hydroxyl groups, followed by a nucleophilic substitution with sodium azide.
- **Mesylation of 2-(2-azidoethoxy)ethanol:** The hydroxyl group of the synthesized 2-(2-azidoethoxy)ethanol is then converted to a mesylate group using methanesulfonyl chloride in the presence of a base.

This route provides a reliable and efficient method for the preparation of Azide-PEG2-Mesylate.

Experimental Protocols

Step 1: Synthesis of 2-(2-azidoethoxy)ethanol

This procedure involves two sub-steps: the monotosylation of diethylene glycol and the subsequent azidation.

1a. Monotosylation of Diethylene Glycol

- Materials: Diethylene glycol, p-toluenesulfonyl chloride, triethylamine, dichloromethane, water, anhydrous sodium sulfate.
- Procedure:
 - Dissolve 50 g of diethylene glycol and 34 g of triethylamine in 500 ml of dichloromethane in a reaction flask.
 - Separately, dissolve 54 g of p-toluenesulfonyl chloride in 150 ml of dichloromethane.
 - Under an ice bath, add the p-toluenesulfonyl chloride solution dropwise to the diethylene glycol solution.
 - After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 12 hours.
 - Monitor the reaction completion using Thin Layer Chromatography (TLC).
 - Upon completion, wash the reaction mixture with 400 ml of water.
 - Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
 - Purify the resulting intermediate by column chromatography to yield the monotosylated diethylene glycol.[\[1\]](#)

1b. Azidation of Monotosylated Diethylene Glycol

- Materials: Monotosylated diethylene glycol from Step 1a, sodium azide, ethanol, water, dichloromethane, anhydrous sodium sulfate.
- Procedure:

- Dissolve 55 g of the purified monotosylated diethylene glycol in 300 ml of ethanol.
- Add 18 g of sodium azide to the solution.
- Heat the mixture to 80°C and maintain for 10 hours.
- After the reaction is complete, cool the mixture to room temperature and add 200 ml of water.
- Extract the product with 500 ml of dichloromethane.
- Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain 2-(2-azidoethoxy)ethanol.^[1] A yield of 95% can be expected for this step.^[1]

Step 2: Synthesis of Azide-PEG2-Mesylate

- Materials: 2-(2-azidoethoxy)ethanol from Step 1, triethylamine, methanesulfonyl chloride, dichloromethane, water, anhydrous sodium sulfate.
- Procedure:
 - Dissolve 28 g of 2-(2-azidoethoxy)ethanol in 300 ml of dichloromethane in a reaction flask.
 - Add 18 g of triethylamine to the solution.
 - Under an ice bath, slowly add 19 g of methanesulfonyl chloride.
 - Allow the reaction to proceed at 20°C for 12 hours.
 - Upon completion, wash the mixture with 400 ml of water.
 - Separate the organic phase, dry it with anhydrous sodium sulfate, and evaporate the solvent.
 - Purify the crude product by column chromatography to obtain Azide-PEG2-Mesylate.^[1] A yield of 90% can be expected for this final step.^[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Azide-PEG2-Mesylate.

Step	Reactant	Molar Equiv.	Reagent /Solvent	Quantity	Reaction Time	Temperature	Yield
1a	Diethylene Glycol	1	p-Toluenesulfonyl Chloride	1.1 eq.	12 h	0°C to 20°C	~90%
	Triethylamine						
	Dichloromethane						
1b	Monotosylated Diethylene Glycol	1	Sodium Azide	1.5 eq.	10 h	80°C	~95%
	Ethanol						
	2-(2-azidoethoxy)ethanol						
2	2-(2-azidoethoxy)ethanol	1	Methanesulfonyl Chloride	1.2 eq.	12 h	0°C to 20°C	~90%
	Triethylamine						
	Dichloromethane						

Note: Yields are approximate and can vary based on experimental conditions.

Product Characterization

The final product, Azide-PEG2-Mesylate (2-(2-azidoethoxy)ethyl methanesulfonate), has the following properties:

- Molecular Formula: $C_5H_{11}N_3O_4S$ [2]
- Molecular Weight: 209.22 g/mol [2]
- 1H NMR Data (400MHz, $CDCl_3$): δ : 4.373 (t, $J=4.0$ Hz, 2H); 3.778-3.644 (m, 4H); 3.389 (t, $J=4.8$ Hz, 2H); 3.098 (s, 3H). [1]

Mandatory Visualization

The following diagram illustrates the synthetic workflow for Azide-PEG2-Mesylate.



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Caption: Synthesis route of Azide-PEG2-Mesylate.

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References

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